Ethyl 2-(2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
Description
This compound features a 1,3,4-thiadiazole core substituted with a morpholinosulfonyl-benzamido group at position 5 and a thioacetamido-ethyl ester side chain. Such derivatives are often explored for anticancer, antimicrobial, or enzyme-inhibitory properties due to their structural versatility .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O7S3/c1-2-31-16(26)11-20-15(25)12-32-19-23-22-18(33-19)21-17(27)13-3-5-14(6-4-13)34(28,29)24-7-9-30-10-8-24/h3-6H,2,7-12H2,1H3,(H,20,25)(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZHOYPWTMLSFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate, with the CAS number 921051-64-1, is a complex organic compound that has garnered attention for its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 921051-64-1 |
| Molecular Formula | C₁₉H₂₃N₅O₇S₃ |
| Molecular Weight | 529.6 g/mol |
Structural Characteristics
The compound features a thiazole ring and a morpholinosulfonyl group, which are critical for its biological interactions. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that thiadiazole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that similar compounds can inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. The specific mechanism of action for this compound remains to be fully elucidated but is hypothesized to involve the modulation of signaling pathways related to cancer cell proliferation.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains. For instance, compounds with similar morpholinosulfonyl modifications have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The morpholinosulfonyl group is associated with anti-inflammatory activity. Compounds containing this moiety have been shown to reduce inflammatory markers in vitro and in vivo. This compound may exert similar effects by inhibiting pro-inflammatory cytokines.
Study on Thiadiazole Derivatives
A study published in PubMed evaluated the biological activities of various thiazole derivatives, indicating that those with morpholinosulfonyl substitutions exhibited enhanced anticancer and antimicrobial properties . The study highlighted the importance of structural modifications in enhancing biological efficacy.
Antioxidant Activity
In a zebrafish model investigating oxidative stress induced by ethanol exposure, derivatives similar to this compound showed protective effects against oxidative damage. This suggests potential applications in mitigating oxidative stress-related conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamido Group
Ethyl 2-((5-(4-Methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (Compound 44)
- Structure: Substitutes the morpholinosulfonyl group with a 4-methoxybenzamido moiety.
Ethyl 2-((5-(4-Fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Structure : Features a 4-fluorobenzamido group (CAS: 329698-71-7).
- Properties: The electron-withdrawing fluorine atom may improve metabolic stability compared to methoxy or morpholinosulfonyl groups.
Target Compound
Variations in the Thiadiazole Side Chain
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide
- Structure : Replaces the ethyl ester with a piperidine-acetamide group and a benzylsulfanyl substituent.
- Key Difference : The piperidine group may confer basicity, altering pharmacokinetics compared to the neutral ethyl ester in the target compound.
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (Compound 3)
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Acceptors | Solubility Profile |
|---|---|---|---|---|
| Target Compound | ~486.6 | 1.8 (XLogP3) | 11 | Moderate (polar sulfonamide) |
| Ethyl 2-((5-(4-Methoxybenzamido)-...) | ~395.4 | ~2.5 | 7 | Low (nonpolar methoxy) |
| N-(5-Benzylsulfanyl-...) | ~362.5 | ~3.0 | 5 | Low (lipophilic benzyl) |
Notes: The target compound’s higher hydrogen-bond acceptor count (11 vs. 5–7 in analogs) suggests improved water solubility, critical for bioavailability .
Research Implications
The morpholinosulfonyl group in the target compound addresses limitations of simpler analogs (e.g., low cytotoxicity in Compound 44) by improving target engagement and solubility. Future studies should prioritize:
- In vitro screening against cancer cell lines to quantify potency.
- SAR studies to isolate contributions of the sulfonamide vs. morpholine moieties.
- ADMET profiling to compare metabolic stability with fluorinated/methoxy analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
